molecular formula C10H14N4O3 B1453595 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267884-18-3

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1453595
CAS No.: 1267884-18-3
M. Wt: 238.24 g/mol
InChI Key: VVQBUMIONPYDGN-UHFFFAOYSA-N
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Description

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated molecular scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: a 1,2,3-triazole ring and a piperidine moiety, connected via a ketone linker. The 1,2,3-triazole ring, often incorporated using Click Chemistry, is highly valued for its metabolic stability, ability to form hydrogen bonds, and role as a bioisostere for amide and ester groups, which helps fine-tune the physicochemical properties of lead compounds . The carboxylic acid functional group at the 4-position of the triazole ring provides a versatile handle for further synthetic elaboration, enabling researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. The primary research application of this compound lies in the design and synthesis of novel bioactive molecules. The piperidinyl ketone side chain at the 1-position of the triazole contributes to the molecule's overall topology and can influence its binding affinity to biological targets. Triazole-containing scaffolds have demonstrated a wide spectrum of biological activities in research settings, including anticancer , antimicrobial , antiviral , and anti-inflammatory effects . This makes the compound a valuable intermediate for developing potential therapeutic agents targeting these areas. Its mechanism of action in any resulting hybrid molecule is typically derived from its ability to participate in key hydrophobic interactions and hydrogen bonding within enzyme active sites or receptor pockets, a characteristic feature of the triazole pharmacophore . This product is supplied for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c15-9(13-4-2-1-3-5-13)7-14-6-8(10(16)17)11-12-14/h6H,1-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQBUMIONPYDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Cycloaddition

A prominent method for synthesizing 1,2,3-triazole carboxylic acids involves the one-step reaction of an organic azide with a β-ketoester in the presence of a base . This approach forms the triazole ring directly, yielding 3H-triazole-4-carboxylic acid derivatives.

  • Reaction Principle : Treatment of an azide (which can be aromatic or aliphatic) with a β-ketoester under basic conditions leads to cycloaddition and ring closure to form the triazole carboxylic acid structure.
  • Advantages : This method is scalable, safe, and efficient for industrial production.
  • Relevance : The piperidinyl substituent can be introduced via the azide or ketoester precursor, depending on the synthetic design.
  • Example : Aromatic amines can be converted to aromatic azides via diazotization and azide substitution, which then react with β-ketoesters to form the triazole acid.
Step Reagents/Conditions Outcome
1 Aromatic amine + nitrate ion + acid Formation of diazonium salt
2 Diazonium salt + azide ion Formation of aromatic azide
3 Azide + β-ketoester + base One-step cycloaddition to triazole acid

This method is particularly useful for preparing 1-substituted 1,2,3-triazole-4-carboxylic acids, including piperidinyl derivatives, with high yields and purity.

Grignard Reagent Mediated Synthesis from Dibromo-Triazole Intermediates

Another industrially relevant process involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates which undergo Grignard reagent treatment followed by carbonation to yield the triazole-4-carboxylic acid.

  • Key Steps :
    • Dissolution of the dibromo-triazole in tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF).
    • Cooling to low temperatures (-78°C to 0°C).
    • Addition of isopropylmagnesium chloride (Grignard reagent) to replace bromine atoms.
    • Quenching with hydrochloric acid.
    • Extraction, drying, and concentration.
    • Carboxylation with carbon dioxide to introduce the carboxylic acid group.
  • Raw Materials : Dibromo-triazole derivatives, Grignard reagents, carbon dioxide.
  • Advantages : This method offers high yield, operational simplicity, and suitability for scale-up.
  • Industrial Suitability : Designed to overcome drawbacks of previous methods that used expensive or hazardous materials like propiolic acid esters or sodium azide.
  • Example Reaction Equation :

$$
\text{1-substituted-4,5-dibromo-1H-1,2,3-triazole} \xrightarrow[\text{THF, -78°C}]{\text{isopropylmagnesium chloride}} \text{Grignard intermediate} \xrightarrow[\text{CO}_2]{\text{acid workup}} \text{1-substituted-1H-1,2,3-triazole-4-carboxylic acid}
$$

Step Reagents/Conditions Purpose
1 THF/MeTHF, cooling to -78°C to 0°C Dissolution and temperature control
2 Isopropylmagnesium chloride (1:0.8–1.5 molar ratio) Bromine substitution via Grignard
3 Hydrochloric acid quench Neutralization and workup
4 Extraction, drying, concentration Isolation of intermediate
5 Carbon dioxide (1:1–10 molar ratio) Carboxylation
6 Crystallization and filtration Purification

This method is detailed in patent literature and is considered a high-efficiency, industrially viable process for preparing 1-substituted triazole carboxylic acids, including piperidinyl derivatives.

Organocatalytic and Metal-Catalyzed Cycloaddition Approaches

Recent research has expanded the toolbox for synthesizing 1,2,3-triazoles, including derivatives like 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, using:

These methods provide access to structurally diverse triazoles with functional groups like keto and piperidinyl moieties, often with high yields and regioselectivity.

Method Catalyst/Conditions Features Applicability to Piperidinyl Derivatives
CuAAC CuI, ascorbic acid, DMF, RT High yield, regioselective Suitable with proper azide/alkyne precursors
Zn(OAc)2-mediated cycloaddition Zn(OAc)2, ketones, propargyl amine Single-step, regiospecific Allows functionalization with piperidinyl groups
Organocatalytic amine catalysis Diethylamine, DBU, DMSO, 50-80°C Mild, broad substrate scope Can accommodate piperidinyl substituents

These synthetic routes are valuable for research-scale synthesis and for generating libraries of triazole derivatives for biological evaluation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
One-step azide + β-ketoester + base Azide, β-ketoester, base Simple, scalable, safe Requires preparation of azide intermediates
Grignard reaction on dibromo-triazole Dibromo-triazole, isopropylmagnesium chloride, CO2, THF, low temp High yield, industrially feasible Requires handling of Grignard reagents, low temp control
CuAAC click chemistry Azide, terminal alkyne, CuI catalyst, mild conditions High regioselectivity, mild conditions Needs appropriate alkyne and azide precursors
Zn(II)-mediated cycloaddition Zn(OAc)2, ketones, propargyl amines One-step, regioselective Limited to specific substrates
Organocatalytic amine catalysis Diethylamine, DBU, DMSO, heat Mild, broad substrate scope Longer reaction times, substrate dependent

Research Findings and Practical Considerations

  • The one-step azide and β-ketoester method is notable for its simplicity and safety, making it suitable for large-scale synthesis. The azide intermediates can be prepared from aromatic or aliphatic amines or halides, expanding the scope of accessible triazole derivatives.

  • The Grignard reagent-mediated method addresses the drawbacks of hazardous or expensive raw materials used in some traditional methods, offering a more industrially viable route with good yields and straightforward purification.

  • Catalytic cycloaddition methods (CuAAC, Zn-mediated, organocatalytic) provide excellent regioselectivity and functional group tolerance, enabling the synthesis of complex triazole derivatives with piperidinyl and keto substituents, important for medicinal chemistry applications.

  • Environmental and safety aspects favor methods avoiding toxic azides or expensive alkynes, highlighting the importance of the Grignard and base-mediated cycloaddition approaches for scale-up.

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the piperidine group may enhance the compound's efficacy against various pathogens. Studies have shown that similar triazole compounds can inhibit the growth of fungi and bacteria, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Potential
Triazole compounds have also been investigated for their anticancer properties. Preliminary studies suggest that 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth . Further research is warranted to elucidate these mechanisms and assess the compound's effectiveness in clinical settings.

Pharmacological Insights

Neuropharmacology
The piperidine structure is known to interact with neurotransmitter systems. Compounds with similar structures have been studied for their potential neuroprotective effects and ability to modulate neurotransmitter release. This suggests that this compound could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its triazole group can participate in click chemistry reactions, facilitating the development of new materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound demonstrated significant inhibitory effects on pathogens like Staphylococcus aureus and Candida albicans .

Case Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of cell cycle regulatory proteins and apoptotic markers .

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The triazole-4-carboxylic acid scaffold is highly modular. Substituents at the 1-position significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Triazole-4-carboxylic Acid Derivatives

Compound Name Substituent at 1-Position Key Features Biological Activity/Application Reference
Target Compound (CAS 1267884-18-3) 2-oxo-2-(piperidin-1-yl)ethyl Piperidine ketone; flexible linker, hydrogen-bonding capability Research use, potential enzyme modulation
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-ethoxyphenyl, 5-formyl Tautomerism (cyclic hemiacetal), ortho-formyl acid Synthetic intermediate for dyes and ligands
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-aminophenyl Aromatic amine; enhanced solubility and H-bonding Antimicrobial (Gram-positive/-negative)
1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid 2-oxo-2-(pyrrolidin-1-yl)ethyl 5-membered pyrrolidine ring; increased ring strain Not reported
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 2,6-difluorobenzyl Fluorine-enhanced lipophilicity and metabolic stability Antimicrobial peptide component
4-Iodo-N-{[1-(2-oxo-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethyl)-1H-1,2,3-triazol-4-yl]methyl}benzenesulfonamide Complex piperidine-oxadiazole-thiophene substituent Multi-targeting fragment merging (ethionamide booster) Tuberculosis drug potentiation

Physicochemical Properties

Key Observations :

  • The target compound’s piperidine group balances lipophilicity (logP ~1.5), making it suitable for crossing biological membranes.
  • Fluorinated derivatives (e.g., 2,6-difluorobenzyl) exhibit higher logP values, favoring membrane interaction but reducing aqueous solubility.
  • The 2-aminophenyl analogue’s lower logP (~0.8) and polar amine group improve solubility, critical for antimicrobial activity .

Biological Activity

1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives , characterized by a triazole ring that enhances biological activity through various mechanisms. Its molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3, and it features a piperidine ring that contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have demonstrated that triazole compounds possess antimicrobial properties, making them candidates for treating infections.
  • Anticancer Properties : Research indicates that certain triazole derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Biological Activity Data

Activity TypeObserved EffectsReference
AChE InhibitionIC50 values ranging from 3.04 μM to 6.21 μM
Antimicrobial ActivityEffective against various bacterial strains
Anticancer ActivityInduced apoptosis in HCT-116 cell line with IC50 = 6.2 μM

1. Enzyme Inhibition

A study evaluated the inhibitory effects of various triazole derivatives on AChE and BuChE. The compound demonstrated significant inhibition with an IC50 value comparable to standard drugs like donepezil, indicating its potential use in treating Alzheimer's disease.

2. Antimicrobial Testing

In vitro tests showed that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

3. Anticancer Evaluation

Research conducted on the HCT-116 colon carcinoma cell line revealed that the compound could inhibit cell proliferation effectively, with a reported IC50 value of 6.2 μM. This suggests its potential as an anticancer agent.

Discussion

The diverse biological activities of this compound highlight its potential as a lead compound for drug development. Its ability to inhibit critical enzymes involved in neurodegenerative diseases and its promising anticancer properties warrant further investigation.

Q & A

Basic: What safety protocols are critical when handling 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if aerosolization is possible .
  • Storage: Store in a cool, dry place (<25°C) away from oxidizing agents. Use airtight containers to avoid moisture absorption and degradation .
  • Emergency Measures: In case of skin contact, immediately rinse with water for 15 minutes. For accidental ingestion, seek medical attention and provide the compound’s SDS (Safety Data Sheet) .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR: Critical for confirming the piperidinyl and triazole moieties. Peaks near δ 2.5–3.5 ppm (piperidine CH2 groups) and δ 7.5–8.5 ppm (triazole protons) are diagnostic. Compare with published NMR data for analogous triazole-piperidine hybrids .
  • FTIR: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3300 cm⁻¹ .
  • Elemental Analysis: Validate purity and stoichiometry (e.g., C, H, N percentages) .

Advanced: How can researchers resolve contradictions in reactivity data during synthesis?

Methodological Answer:

  • Controlled Experiments: Vary reaction parameters (temperature, solvent polarity, catalysts) systematically. For example, shows that oxirane derivatives react differently with nucleophiles under acidic vs. basic conditions .
  • Computational Modeling: Use DFT calculations to predict electronic effects of substituents (e.g., electron-withdrawing groups on the triazole ring may reduce nucleophilic attack at the carbonyl) .
  • Cross-Validation: Compare results with independent methods (e.g., LC-MS for reaction intermediates) to rule out side reactions .

Advanced: What strategies optimize synthetic yield in multi-step reactions?

Methodological Answer:

  • Stepwise Purification: After coupling reactions (e.g., HOBt/EDC-mediated amidation), use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocycle formation, as seen in analogous pyrazole syntheses .
  • Reaction Monitoring: Employ TLC or in-situ FTIR to track progress and terminate reactions at optimal conversion (~90–95%) to minimize byproducts .

Basic: What intermediates are pivotal in synthesizing this compound?

Methodological Answer:

  • Intermediate A: 2-Oxo-2-(piperidin-1-yl)ethyl chloride, synthesized via piperidine acylation with chloroacetyl chloride .
  • Intermediate B: 1H-1,2,3-Triazole-4-carboxylic acid, prepared via Huisgen cycloaddition (click chemistry) using NaN₃ and propargyl alcohol .
  • Coupling Step: React Intermediate A with Intermediate B using EDC/HOBt in DMF to form the final compound .

Advanced: How does the piperidinyl group’s electronic environment influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): The piperidinyl group’s basicity (pKa ~8.5) enhances membrane permeability, as observed in HIV-1 integrase inhibitors. Electron-donating substituents (e.g., methyl groups) on piperidine increase lipophilicity and target binding .
  • Pharmacophore Mapping: Molecular docking studies (e.g., AutoDock Vina) can identify interactions between the piperidinyl NH and active-site residues (e.g., hydrogen bonding in enzyme inhibition) .
  • Comparative Assays: Test derivatives with piperidine replaced by morpholine or pyrrolidine to assess steric/electronic effects on IC₅₀ values .

Advanced: How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to establish safe handling limits. For similar compounds, Td ranges from 150–200°C .
  • Light Sensitivity Tests: Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS .

Basic: What are common impurities in the synthesis, and how are they removed?

Methodological Answer:

  • Byproduct Identification: Unreacted starting materials (e.g., triazole-carboxylic acid) and dimerization products are typical. Use preparative HPLC (20% MeOH/H₂O) for separation .
  • Recrystallization: Purify the final compound using ethanol/water (1:3 v/v) to remove polar impurities .
  • Quality Control: Validate purity (>95%) via 1H NMR (absence of extraneous peaks) and elemental analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

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